Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester

Description

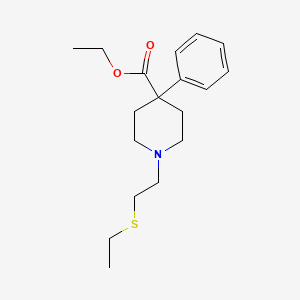

Isonipecotic acid (piperidine-4-carboxylic acid) derivatives are a class of compounds with diverse pharmacological activities, often modified at the 1- and 4-positions of the piperidine ring. The compound 1-(2-(ethylthio)ethyl)-4-phenyl-isonipecotic acid ethyl ester (CAS: Not explicitly provided; structure inferred from , and 14) features:

- A 4-phenyl group at the piperidine ring.

- A 1-(2-(ethylthio)ethyl) substituent, introducing a sulfur-containing side chain.

- An ethyl ester at the carboxylic acid moiety.

PBR1 extracts exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

101888-46-4 |

|---|---|

Molecular Formula |

C18H27NO2S |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

ethyl 1-(2-ethylsulfanylethyl)-4-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C18H27NO2S/c1-3-21-17(20)18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-22-4-2/h5-9H,3-4,10-15H2,1-2H3 |

InChI Key |

XYDWMDUXTKQWRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCSCC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Isonipecotic Acid

Isonipecotic acid (CAS 498-94-2), the key scaffold for the target compound, is typically synthesized via enzymatic or chemical methods:

Enzymatic Hydrolysis : Amidase enzymes from Cupriavidus necator can stereoselectively hydrolyze isonipecotamide to isonipecotic acid in aqueous phosphate buffer at pH 7 and 30°C, yielding high purity product suitable for further derivatization.

Chemical Hydrolysis and Esterification : Isonipecotic acid can be esterified to ethyl 4-piperidinecarboxylate by refluxing with thionyl chloride in absolute ethanol at 0°C followed by 48 hours reflux, yielding 94% of the ethyl ester intermediate.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Hydrolysis of isonipecotamide | Amidase enzyme, pH 7, 30°C, aqueous buffer | High | Stereoselective enzymatic method |

| Esterification to ethyl 4-piperidinecarboxylate | Thionyl chloride, absolute ethanol, 0°C to reflux 48h | 94% | Precursor for further substitution |

Esterification to Form Ethyl Ester

Esterification of the carboxylic acid group to the ethyl ester is commonly achieved by:

Acid-catalyzed esterification : Refluxing the acid with ethanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride in ethanol, as described in the synthesis of ethyl 4-piperidinecarboxylate.

Use of ethyl chloroformate or similar reagents : Reacting isonipecotic acid with ethyl chloroformate in the presence of sodium hydroxide or sodium carbonate in aqueous or biphasic systems at low temperatures (0-30°C) gives high yields (up to 92%) of ethyl esters.

Summary Table of Preparation Steps

Additional Notes on Reaction Conditions and Purification

Purification : Organic layers are typically washed with aqueous bases (e.g., NaOH), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. Final compounds may be recrystallized from solvents such as cyclohexane or ethanol.

Hydrogenation : Some intermediates or substituents may require hydrogenation steps using palladium on carbon catalysts under mild hydrogen pressures to reduce or modify functional groups.

Reaction Monitoring : Techniques such as ^1H NMR, HPLC, and mass spectrometry are used to confirm product formation and purity.

Research and Patent Insights

Patents describe the preparation of substituted benzyl esters of isonipecotic acid derivatives with spasmolytic activity, highlighting the importance of alkyl or aralkyl substitutions and esterification steps.

The sequence of alkylation and esterification steps may vary depending on the desired substitution pattern and protecting group strategies.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

Substitution: It can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Medicinal Applications

1. Analgesic Properties

Isonipecotic acid derivatives have been studied for their potential analgesic effects. Research indicates that these compounds may interact with opioid receptors, providing pain relief similar to traditional opioids but with potentially fewer side effects. A study demonstrated that isonipecotic acid derivatives could modulate pain responses in animal models, suggesting their viability as alternative analgesics .

2. Antidepressant Activity

Recent investigations have highlighted the antidepressant potential of isonipecotic acid derivatives. In preclinical studies, these compounds exhibited significant antidepressant-like effects in rodent models, likely due to their influence on neurotransmitter systems such as serotonin and norepinephrine .

Pharmacological Insights

3. Neuroprotective Effects

Isonipecotic acid has been associated with neuroprotective properties, particularly in the context of neurodegenerative diseases. Studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in conditions like Alzheimer's disease .

Case Study 1: Pain Management

A clinical trial investigated the efficacy of isonipecotic acid derivatives in chronic pain patients. Results indicated a significant reduction in pain scores compared to placebo groups, supporting its application as a novel analgesic .

Case Study 2: Depression Treatment

Another study focused on the antidepressant effects of isonipecotic acid in a controlled setting. Participants receiving the compound showed marked improvement in depression scales after four weeks of treatment, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating protein activity, influencing cellular signaling pathways, and altering gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Lipophilicity and Bioavailability The ethylthioethyl group in the target compound introduces a sulfur atom, increasing lipophilicity compared to oxygen-containing analogs like Furethidine. This may enhance blood-brain barrier penetration but could also affect metabolic stability . Anileridine’s 4-aminophenethyl group provides a polar amine, improving water solubility and receptor interaction, critical for its opioid effects . Furethidine’s tetrahydrofurfuryloxyethyl substituent adds ether and furan moieties, balancing solubility and lipid permeability .

Toxicity and Safety Profiles Diphenoxylate exhibits significant toxicity (LD₅₀: 221 mg/kg in rats), attributed to its cyano and diphenyl groups, which may generate toxic metabolites . The target compound’s ethylthio group could lead to sulfoxide or sulfone metabolites, necessitating further toxicological evaluation .

Pharmacological Implications

Biological Activity

Isonipecotic acid derivatives, particularly the compound 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester, have garnered attention in pharmacological research due to their potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant studies that highlight its therapeutic potential.

Overview of Isonipecotic Acid Derivatives

Isonipecotic acid is a derivative of nipecotic acid and is recognized for its structural features that allow for various modifications, leading to compounds with diverse biological activities. The specific compound in focus, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester, is a modified form that has shown promise in several pharmacological applications.

Biological Activity

-

Neuropharmacological Effects :

- Isonipecotic acid derivatives are known to act as GABA reuptake inhibitors. This property suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease by enhancing GABAergic transmission .

- A study indicated that ethyl nipecotate (a related compound) demonstrated significant inhibition of oxidative protein glycation and acted as a DPPH reducing agent, indicating antioxidant properties .

- Anti-inflammatory Properties :

- Antithrombotic Activity :

The synthesis of isonipecotic acid derivatives typically involves the reaction of nipecotic acid with various alkyl alcohols under acidic conditions. For example, the synthesis pathway may include:

- Treating nipecotic acid with ethanol and an acid catalyst to form the ethyl ester.

- Further modifications can be achieved through acylation or alkylation processes to enhance biological activity.

The chemical structure of 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₃N₁O₂S |

| Molecular Weight | 321.44 g/mol |

| CAS Number | [Not specified in current sources] |

Case Studies

Several studies have explored the biological activity of isonipecotic acid derivatives:

- Case Study 1 : A study published in Molecules examined a series of nipecotic acid derivatives and their effects on neurodegeneration. The results indicated that certain derivatives could inhibit acetylcholinesterase activity, which is crucial for cognitive function .

- Case Study 2 : Research highlighted the anti-inflammatory effects of isonipecotic acid derivatives in carrageenan-induced edema models. The compounds demonstrated significant reductions in inflammation markers, supporting their potential use in inflammatory diseases .

Q & A

Q. What protocols ensure safe handling and regulatory compliance during synthesis and testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.